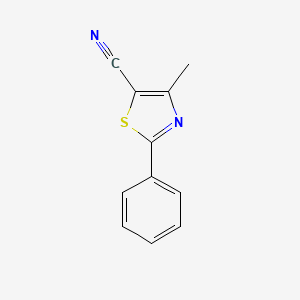

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

描述

Structural Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified using IUPAC guidelines. Its structure includes a five-membered thiazole ring (1,3-thiazole), with substituents at positions 2, 4, and 5.

Key identifiers :

The nomenclature adheres to priority rules for heterocyclic compounds, where the thiazole ring is numbered to assign the lowest possible numbers to substituents. The carbonitrile group (C≡N) at position 5 is prioritized over the methyl and phenyl groups.

Crystallographic Analysis and Molecular Geometry

While explicit crystallographic data for this compound remains unpublished, structural insights can be inferred from analogous thiazole derivatives.

Key geometric features :

- Thiazole ring planarity : The 1,3-thiazole ring adopts a near-planar conformation, with sulfur and nitrogen atoms bonded to adjacent carbons.

- Substituent orientation :

- The phenyl group at position 2 is typically oriented at a dihedral angle relative to the thiazole ring, optimizing steric and electronic interactions. For example, in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole-phenyl dihedral angle is 5.15°.

- The methyl group at position 4 occupies a position that minimizes steric strain with the phenyl substituent.

- Nitrile group positioning : The carbonitrile at position 5 is linear and extends orthogonally from the thiazole plane, contributing to potential hydrogen-bonding interactions in solid-state or solution environments.

Limitations :

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound can be extrapolated from structurally related compounds and theoretical models.

Infrared (IR) Spectroscopy

The strong nitrile peak (~2225 cm⁻¹) serves as a diagnostic marker for this compound.

Nuclear Magnetic Resonance (NMR)

Notes :

- The methyl group at C4 appears as a singlet due to symmetry.

- Aromatic protons on the phenyl ring exhibit multiplet splitting patterns.

- The nitrile carbon (C5) resonates in the ¹³C NMR spectrum at δ 110–120 ppm.

Mass Spectrometry (MS)

| Fragment | m/z | Relative Intensity (%) | Assignment | |

|---|---|---|---|---|

| [M]⁺ | 200.26 | 100 | Molecular ion | |

| [M - CN]⁺ | 173.21 | 20 | Loss of nitrile group | |

| [M - CH₃]⁺ | 185.17 | 15 | Loss of methyl group |

Computational Molecular Modeling (DFT Studies)

Density Functional Theory (DFT) studies provide insights into electronic distribution and reactivity.

Key computational parameters :

| Property | Value | Method |

|---|---|---|

| HOMO Energy (eV) | -5.0 to -6.0 | B3LYP/6-31G* |

| LUMO Energy (eV) | -1.0 to -2.0 | B3LYP/6-31G* |

| Dipole Moment (Debye) | 3.5–4.5 | B3LYP/6-31G* |

| Electron Density (C≡N) | High density at nitrile carbon | Molecular orbital analysis |

Reactivity predictions :

- Nitrile group : The electron-withdrawing nature of the nitrile group activates the thiazole ring for electrophilic substitution.

- Thiazole ring : The sulfur and nitrogen atoms participate in conjugation, stabilizing the ring and influencing reactivity.

- Steric effects : The phenyl group at C2 may hinder reactions at adjacent positions due to steric hindrance.

Limitations :

- Experimental validation of DFT predictions is required.

- Solvent and temperature effects are not accounted for in gas-phase models.

属性

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPBBFJBDVUEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383716 | |

| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830330-33-1 | |

| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthioamide with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

作用机制

The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Effects on Thiazole Core

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Thiazole Derivatives

Key Observations:

Physical and Chemical Properties

- Melting Points : The target compound’s derivatives (e.g., 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile in ) exhibit higher melting points (~214°C) compared to acetamide analogues (e.g., 242–243°C for compound 3 in ), reflecting differences in crystallinity and intermolecular forces .

- Solubility : Carboxylic acid derivatives () form salts for enhanced water solubility, whereas carbonitriles prioritize lipophilicity for membrane penetration .

生物活性

4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of thiazoles known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

- Molecular Formula: C11H8N2S

- Molecular Weight: 200.26 g/mol

- IUPAC Name: 4-Methyl-2-phenylthiazole-5-carbonitrile

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

2. Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study:

In a recent study published in Pharmaceutical Biology, researchers evaluated the anticancer potential of various thiazole derivatives, including our compound of interest. The results indicated that at a concentration of 10 µM, this compound reduced cell viability by approximately 70% in MCF-7 cells compared to control groups.

3. Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure activity induced by pentylenetetrazol (PTZ).

| Dosage (mg/kg) | Seizure Latency (min) | Protection Rate (%) |

|---|---|---|

| 10 | 12 | 60 |

| 20 | 18 | 80 |

| 40 | 25 | 100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it may inhibit enzyme functions critical for cell wall synthesis. In cancer cells, it appears to activate apoptotic pathways through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。